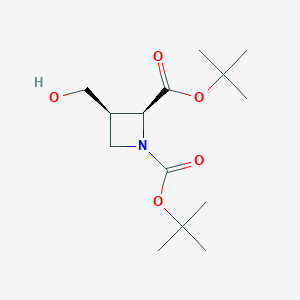

di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC13660407

Molecular Formula: C14H25NO5

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H25NO5 |

|---|---|

| Molecular Weight | 287.35 g/mol |

| IUPAC Name | ditert-butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(8-16)7-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m0/s1 |

| Standard InChI Key | DUWGFJASFZHWLB-UWVGGRQHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)CO |

| SMILES | CC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO |

| Canonical SMILES | CC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a central azetidine ring, a four-membered cyclic amine, substituted at the 1- and 2-positions with tert-butoxycarbonyl (Boc) groups and at the 3-position with a hydroxymethyl moiety. The azetidine ring’s inherent strain (approximate 90° bond angles) contributes to its reactivity, while the Boc groups provide steric protection and influence solubility.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 1116478-18-2 |

| Molecular Weight | 255.33 g/mol |

| Stereochemistry | (2S,3R) configuration |

| Functional Groups | Boc-protected amines, hydroxymethyl |

The stereochemistry at C2 (S) and C3 (R) is critical for dictating spatial interactions in biological systems, making enantioselective synthesis a priority .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for:

-

tert-Butyl groups: δ ~1.4 ppm (singlet, 18H)

-

Azetidine protons: δ 3.5–4.2 ppm (complex splitting due to ring strain and stereochemistry)

-

Hydroxymethyl: δ ~3.7 ppm (broad singlet, exchangeable with D2O)

Mass spectrometry typically shows a molecular ion peak at m/z 255.33 (M+H)+, with fragmentation patterns consistent with Boc group loss.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step strategies to construct the azetidine ring while preserving stereochemical integrity:

-

Ring Formation: Cyclization of β-amino alcohols or related precursors under Mitsunobu conditions (e.g., DIAD, PPh3) to form the azetidine core.

-

Boc Protection: Sequential protection of the azetidine nitrogen and hydroxyl groups using di-tert-butyl dicarbonate (Boc2O) in the presence of bases like DMAP .

-

Purification: Chromatographic separation (silica gel, hexane/EtOAc gradients) to isolate the (2S,3R) diastereomer.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Azetidine cyclization | DIAD, PPh3, THF, 0°C → rt | 45–60 |

| Boc protection | Boc2O, DMAP, CH2Cl2, 25°C | 85–92 |

Critical parameters include strict temperature control (<5°C during cyclization) and anhydrous conditions to prevent Boc group hydrolysis .

Stereochemical Control

The (2S,3R) configuration is achieved through:

-

Chiral auxiliaries or catalysts in the cyclization step

-

Kinetic resolution during crystallization

-

Enzymatic desymmetrization of prochiral intermediates

Enantiomeric excess (ee) ≥95% is typically required for pharmaceutical applications, necessitating advanced analytical methods like chiral HPLC.

Chemical Reactivity and Functionalization

Site-Specific Reactivity

The compound undergoes selective transformations at three key sites:

-

Azetidine Nitrogen: Boc deprotection with TFA/CH2Cl2 yields a primary amine for further functionalization.

-

Hydroxymethyl Group: Oxidation (Dess-Martin periodinane) to a carbonyl or sulfonation for nucleophilic substitution.

-

Carboxylates: Transesterification under acidic conditions (e.g., HCl/MeOH).

Table 3: Representative Derivitization Reactions

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Boc deprotection | TFA/DCM (1:1 v/v) | Amine intermediates |

| Oxidation | Dess-Martin periodinane | Ketone-containing analogs |

| Ester hydrolysis | LiOH, THF/H2O | Carboxylic acid derivatives |

Steric hindrance from the tert-butyl groups necessitates prolonged reaction times (12–24 h) for complete conversions.

Pharmaceutical and Industrial Applications

Drug Discovery Applications

The compound serves as a precursor to:

-

β-Lactamase Inhibitors: Structural analogs show promise in combating antibiotic resistance.

-

Kinase Inhibitors: The azetidine ring mimics peptide bonds in ATP-binding pockets.

-

Protease-Activated Receptor (PAR) Antagonists: Exploiting the constrained azetidine geometry for selective binding.

Material Science Applications

-

Chiral Ligands: The stereogenic centers enable asymmetric catalysis in cross-coupling reactions.

-

Polymer Monomers: Ring-opening polymerization yields polyamides with unique thermal properties.

| Parameter | Requirement |

|---|---|

| PPE | Nitrile gloves, lab coat, goggles |

| Ventilation | Fume hood (≥0.5 m/s face velocity) |

| Spill Management | Absorb with inert material, dispose as hazardous waste |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume